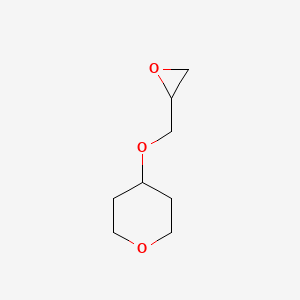

4-(Oxiran-2-ylmethoxy)oxane

Overview

Description

“4-(Oxiran-2-ylmethoxy)oxane”, also known as glycidyl ether of 2,3-epoxy-1-propanol, is a versatile and reactive compound used in various industrial applications. It has a CAS Number of 1236764-54-7 and a molecular weight of 158.2 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study on the synthesis and crosslinking of collagen using a sulfonated gallic acid-based epoxide (GSE) was reported . The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, a study on combining oxiranes and oxetanes to enhance kinetics and improve physical properties provides some insights . The research examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .Scientific Research Applications

Crystallographic Analysis

A study by Obreza & Perdih (2012) analyzed the crystal structures of compounds related to 4-(oxiran-2-ylmethoxy)oxane. Their research, involving X-ray crystallography, is significant for understanding the physical properties and potential applications of these compounds in various fields, such as material science.

Liquid Crystal Applications

Chen et al. (2019) explored the use of similar compounds in creating liquid crystalline epoxies. Their study Liquid crystalline epoxies bearing biphenyl ether and aromatic ester mesogenic units: Synthesis and thermal properties revealed that these materials exhibited nematic phases and excellent thermal stabilities, suggesting their potential use in microelectronics.

Adsorption Studies

The research by Ferraz & Miotto (2007) focused on the adsorption of ethylene oxide on silicon surfaces, providing insights into the interaction of similar oxirane compounds with other materials. This is crucial for applications in surface chemistry and material interfaces.

Polymerization Research

Libiszowski, Szymanski, & Penczek (1989) investigated the polymerization of oxirane, closely related to this compound. Their work provides a foundation for understanding the polymerization processes of these compounds, essential for developing new polymeric materials.

Corrosion Inhibition

Dagdag et al. (2020) studied a tetra-functionalized aromatic epoxy pre-polymer similar to this compound for its corrosion inhibition properties Highly functionalized epoxy macromolecule as an anti-corrosive material for carbon steel: Computational (DFT, MDS), surface (SEM-EDS) and electrochemical (OCP, PDP, EIS) studies. This highlights the potential application of such compounds in protecting metals against corrosion, which is significant in industrial applications.

Synthetic Ion Channels

Ali et al. (2012) used a compound similar to this compound for optical gating of synthetic ion channels Optical Gating of Photosensitive Synthetic Ion Channels. This research opens up possibilities for using these compounds in developing advanced materials for controlled ionic transport and sensing applications.

Catalysis

The study by Wang et al. (2022) on the catalytic synthesis of 1,4-dioxane from oxirane highlights the catalytic properties of similar compounds, which could be applied in various chemical synthesis processes.

Safety and Hazards

The safety information for “4-(Oxiran-2-ylmethoxy)oxane” includes several hazard statements such as H302, H312, H315, H318, H332, H335, H341, H412 . These codes correspond to various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and harmful to aquatic life with long-lasting effects (H412) .

Future Directions

The future directions for “4-(Oxiran-2-ylmethoxy)oxane” and similar compounds could involve further exploration of their potential in various industrial applications. For instance, the study on combining oxiranes and oxetanes suggests that increasing oxetane concentrations improved epoxide conversion and drastically lowered the glass transition temperature (Tg) of the resulting polymers, thereby increasing the application range for cycloaliphatic epoxides .

Properties

IUPAC Name |

4-(oxiran-2-ylmethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-9-4-2-7(1)10-5-8-6-11-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKMLCCQTVGXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

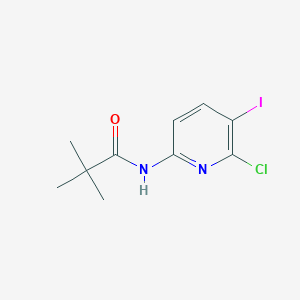

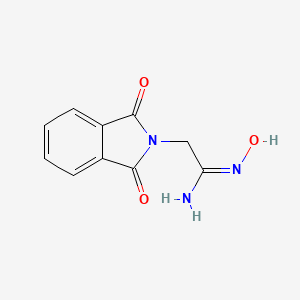

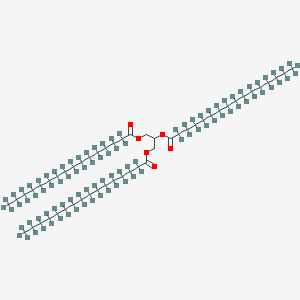

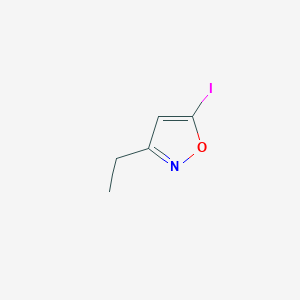

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)

![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)